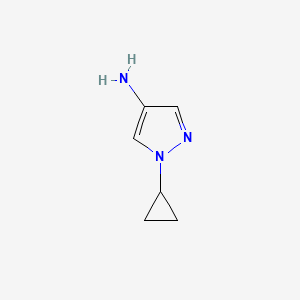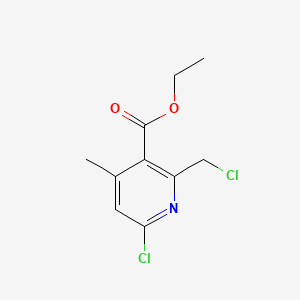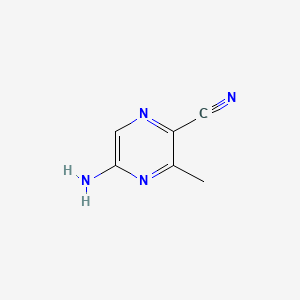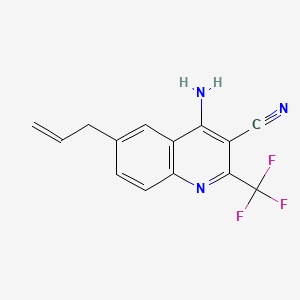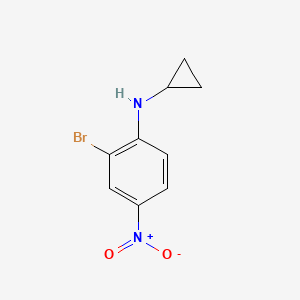
2-Bromo-N-cyclopropyl-4-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Bromo-N-cyclopropyl-4-nitroaniline” is a chemical compound with the molecular formula C9H9BrN2O2 . It has a molecular weight of 257.09 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds, such as 4-bromo-2-nitroaniline, involves a multistep process . Direct bromination of aniline can produce a variety of polybrominated and oxidized products, and direct nitration also leads to oxidized products . By adding the acetyl group, one arrives at a molecule that does not readily oxidize and substitutes largely at the para position . A second substitution takes place at the position ortho to the carbon carrying the acetamido group . Hydrolysis of the amide function gives the desired 4-bromo-2-nitroaniline .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9BrN2O2/c10-6-1-4-8 (11-7-2-3-7)9 (5-6)12 (13)14/h1,4-5,7,11H,2-3H2 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 360.2±32.0 °C and a predicted density of 1.758±0.06 g/cm3 . It is stored at temperatures between 2-8°C . The compound’s pKa is predicted to be -2.86±0.20 .Aplicaciones Científicas De Investigación
Phase Equilibria and Thermal Studies : The phase diagram of the urea–4-bromo-2-nitroaniline system was explored. This study shows a miscibility gap and the formation of a eutectic and a monotectic, suggesting applications in materials science, especially in the study of solid solutions and thermodynamic parameters (Reddi et al., 2012).
Magnetic Properties : The magnetic properties of 2-bromo and 2-cyclopropyl nitronyl nitroxide radicals, which construct a honeycomb lattice with ferromagnetic and antiferromagnetic interactions, were examined. This research is relevant to the field of magnetism and materials science (Hosokoshi et al., 1998).
Synthesis of Derivatives : Research on the synthesis of 4 Bromo 1,2 phenylenediamine, involving 4 bromo 2 nitroaniline, suggests applications in chemical synthesis and the development of new compounds (Xue, 1999).
Mechanistic Studies in Nitrosation : N-cyclopropyl-N-alkylanilines were synthesized, and their reactions with nitrous acid were examined, leading to specific cleavage of the cyclopropyl group from nitrogen. This study has implications in organic chemistry and reaction mechanism exploration (Loeppky & Elomari, 2000).
Urease Inhibitory Activity and Antioxidant Potential : A study reports the synthesis and characterization of a Schiff base compound with urease inhibitory activity, derived from 2-chloro-4-nitroaniline, suggesting applications in medicine and agriculture (Zulfiqar et al., 2020).
Isotope Effects in Protopic Rearrangement : The rearrangement of 4-bromo-2,6-di-t-butylcyclohexa-2,5-dienone to 4-bromo-2,6-di-t-butylphenol was studied. The research provides insights into isotope effects and mechanistic pathways, relevant to organic chemistry and isotope studies (Mare et al., 1971).
Bromination and Nitration Studies : Research on the bromination and nitration of 2-cyanothiophene suggests applications in the synthesis of novel organic compounds and understanding reaction mechanisms (Gol'dfarb et al., 1974).
Synthesis of 2-bromo-4-nitrophenol : A novel method for synthesizing 2-bromo-4-nitrophenol, starting from 2-methoxy-5-nitroaniline, suggests applications in chemical synthesis and industrial production (Zi-ying, 2008).
Green Process Development : The preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts highlights environmentally friendly processes in chemical synthesis (Pappula & Adimurthy, 2016).
Anaerobic Degradation Study : The degradation of 2-chloro-4-nitroaniline by microbial strains under anaerobic conditions indicates applications in environmental remediation and biodegradation studies (Duc, 2019).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Relevant Papers The relevant papers retrieved discuss the synthesis of similar compounds and the properties of "2-Bromo-N-cyclopropyl-4-nitroaniline" . These papers provide valuable insights into the compound’s synthesis, properties, and potential applications. Further analysis of these papers could provide more detailed information.
Mecanismo De Acción
Mode of Action
Nitroaniline compounds typically undergo a reduction reaction within the cell, which can lead to the generation of reactive species. These reactive species can then interact with cellular targets, leading to various downstream effects .
Biochemical Pathways
Nitroaniline compounds are known to interfere with several cellular processes, including dna synthesis, protein function, and cellular respiration .
Pharmacokinetics
As a general rule, the bioavailability of a compound is influenced by its chemical properties, such as solubility and stability, as well as physiological factors, such as metabolism and excretion .
Result of Action
Nitroaniline compounds are generally known to cause cellular damage through the generation of reactive species, which can lead to oxidative stress and potential cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-N-cyclopropyl-4-nitroaniline . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity .
Propiedades
IUPAC Name |
2-bromo-N-cyclopropyl-4-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c10-8-5-7(12(13)14)3-4-9(8)11-6-1-2-6/h3-6,11H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCGRVSODPHUAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681427 |
Source


|
| Record name | 2-Bromo-N-cyclopropyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250973-55-7 |
Source


|
| Record name | 2-Bromo-N-cyclopropyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
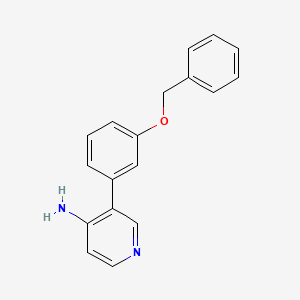
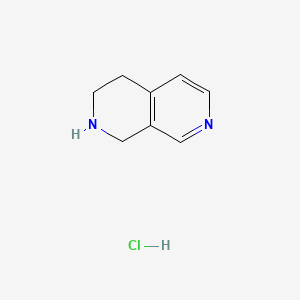
![3-(5-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B597623.png)
